![molecular formula C₁₇H₁₂D₃N₃Na₂O₆ B1146671 Balsalazide-d3 CAS No. 1246834-21-8](/img/structure/B1146671.png)
Balsalazide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), designed to release 5-ASA in the colon, minimizing systemic absorption and associated side effects. Its therapeutic efficacy does not require systemic absorption, and it is metabolized by bacterial azo reductases in the colon. Balsalazide demonstrates effectiveness in the treatment of mild-to-moderate ulcerative colitis and in maintenance therapy to prevent disease relapse (Muijsers & Goa, 2012).
Synthesis Analysis
The synthesis of balsalazide involves condensation, reduction, diazotization, coupling, and salification from 4-nitrobenzoyl chloride, with its chemical structure confirmed through various analytical methods including elemental analysis, UV, IR, 1HNMR, and ESI-MS. This synthesis process is deemed feasible (Leng Zong-kang, 2004).
科学的研究の応用
Therapeutic Mechanism in Ulcerative Colitis
Balsalazide is metabolized in the colon to release its active moiety, mesalazine, which acts locally to exert anti-inflammatory effects. This process does not require systemic absorption, aligning with its therapeutic efficacy for treating mild-to-moderate ulcerative colitis. Clinical trials have demonstrated Balsalazide's effectiveness in managing active disease states and maintaining remission, with a notable comparison to other treatments such as delayed-release mesalazine and sulfasalazine (Muijsers & Goa, 2002).
Comparative Efficacy with Probiotics
In the context of inflammatory bowel diseases, Balsalazide, when used in conjunction with a high-concentration probiotic preparation (VSL#3), has shown enhanced efficacy over standard doses of mesalazine or Balsalazide monotherapy in treating ulcerative colitis. This suggests potential research applications in exploring synergistic effects between Balsalazide-d3 and probiotics for inflammatory bowel disease management (Chapman, Plosker, & Figgitt, 2006).
Role in Drug Formulations
Research into Balsalazide's pharmacokinetics, particularly its limited systemic absorption and conversion to mesalazine in the colon, underscores its utility in drug formulations designed to minimize systemic side effects while targeting the colon directly. This pharmacokinetic profile might be crucial in developing new therapeutic formulations or exploring the enhanced stability and efficacy of Balsalazide-d3 variants (Schroeder, 2002).
Safety And Hazards
Balsalazide may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; worsening colitis symptoms–fever, stomach pain, cramps, or bloody diarrhea; kidney problems–little or no urinating, swelling, rapid weight gain; liver problems–upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or low red blood cells (anemia)–pale skin, unusual tiredness, feeling light-headed or short of breath, cold hands and feet .
特性
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-DINNLGBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balsalazide-d3 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。